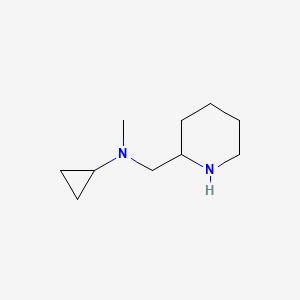

Cyclopropyl-methyl-piperidin-2-ylmethyl-amine

Description

Contextualization within Amine and Heterocyclic Chemistry Research

Cyclopropyl-methyl-piperidin-2-ylmethyl-amine is classified as a heterocyclic amine. Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are fundamental to the pharmaceutical industry. The piperidine (B6355638) ring, a six-membered heterocycle with one nitrogen atom, is one of the most common scaffolds in drug design. nih.gov Amines, organic compounds containing nitrogen, are crucial for their basicity and ability to form hydrogen bonds, which are key interactions in biological systems. The synthesis of substituted piperidines is a significant focus in modern organic chemistry, with methods such as hydrogenation of pyridines, intramolecular cyclizations, and various annulation reactions being continuously developed and refined. nih.gov

Significance of Cyclopropyl (B3062369), Methyl, and Piperidine Moieties in Chemical Biology and Medicinal Chemistry Research

The specific combination of cyclopropyl, methyl, and piperidine groups in this molecule is of particular interest due to the distinct and valuable properties each moiety imparts in a medicinal chemistry context.

Piperidine Moiety : The piperidine ring is a "privileged structural motif" in medicinal chemistry, valued for its broad pharmacological profile and synthetic accessibility. researchgate.net It serves as a versatile core scaffold that can be modified to enhance binding interactions and provide conformational flexibility. researchgate.net Its derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. nih.gov

Cyclopropyl Moiety : The cyclopropyl group is increasingly used in drug development to address common challenges. researchgate.net This small, strained ring system can enhance metabolic stability by protecting adjacent groups from oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com Its rigid structure can lock a molecule into a specific conformation, which can lead to more favorable binding with a biological target. The unique electronic properties of the cyclopropyl ring can also be used to enhance potency, increase brain permeability, and reduce off-target effects. researchgate.net

Methyl Moiety : The addition of a methyl group, often referred to as the "magic methyl" effect, can profoundly influence a molecule's properties. It can increase lipophilicity, which may affect absorption and distribution. Strategically placed methyl groups can also block metabolic pathways, thereby increasing the half-life of a drug, or create beneficial steric interactions that enhance binding affinity to a target protein.

Interactive Data Table: Roles of Constituent Moieties in Medicinal Chemistry

| Moiety | Key Contributions and Significance |

| Piperidine Ring | Core scaffold for drug design, provides conformational flexibility, present in numerous FDA-approved drugs across various therapeutic areas. nih.govresearchgate.net |

| Cyclopropyl Group | Increases metabolic stability, enhances potency, provides conformational rigidity, can improve brain permeability and reduce off-target effects. researchgate.nethyphadiscovery.com |

| Methyl Group | Modulates lipophilicity and solubility, can block metabolic sites ("metabolic blocker"), enhances binding affinity through hydrophobic interactions. |

Overview of Key Academic Research Domains Pertaining to the Compound and its Structural Analogues

The structural features of this compound suggest its relevance to several key areas of academic and industrial research, primarily centered on the development of novel therapeutics. Research on structurally similar compounds, particularly N-substituted 2-(aminomethyl)piperidine (B33004) derivatives, is active in various fields.

Neuroscience and Receptor Ligands: Many piperidine derivatives are investigated for their activity on central nervous system (CNS) targets. For instance, analogues incorporating a trans-cyclopropylmethyl linker have been synthesized and characterized as selective ligands for the dopamine (B1211576) D3 receptor (D3R). nih.govnih.gov These studies explore how the combination of a piperidine core and a cyclopropylmethyl group can influence selectivity and efficacy at dopamine receptors, which are important targets for treating neuropsychiatric disorders. nih.gov

Oncology: The piperidine scaffold is integral to many anticancer agents. ajchem-a.com Research into novel piperidine derivatives often focuses on their potential as inhibitors of key enzymes in cancer pathways or as cytotoxic agents against various cancer cell lines. ajchem-a.comresearchgate.net

Infectious Diseases: Substituted piperidines are also explored for their potential as antimicrobial agents. researchgate.net The structural versatility of the piperidine ring allows for the creation of compounds that can target bacteria, fungi, or viruses. ijnrd.org

The synthesis of such compounds often involves multi-step sequences. A common approach to creating N-substituted piperidines is through reductive amination. nih.gov This process typically involves reacting a piperidine derivative containing a primary or secondary amine with an aldehyde or ketone (such as cyclopropanecarboxaldehyde) in the presence of a reducing agent to form the desired substituted amine. Further alkylation, for instance with a methylating agent, can then be performed to complete the synthesis. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-(piperidin-2-ylmethyl)cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-12(10-5-6-10)8-9-4-2-3-7-11-9/h9-11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPUVHHUXWCSEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCCN1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Cyclopropyl Methyl Piperidin 2 Ylmethyl Amine and Its Analogues

Established Synthetic Pathways for the Core Piperidine (B6355638) Scaffold

The piperidine ring is a foundational structural motif in a vast array of pharmaceuticals and natural products. nih.govajchem-a.comnih.gov Consequently, a variety of robust synthetic methods have been developed for its construction. These established pathways often prioritize efficiency and yield for creating the basic heterocyclic framework.

Intramolecular Cyclization Reactions and Ring Closures

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, involving the formation of a carbon-nitrogen bond within a linear precursor. These reactions can be initiated through various mechanisms.

One common approach is the intramolecular aza-Michael reaction, where an amine attacks an α,β-unsaturated carbonyl or nitrile group within the same molecule. nih.gov This method has been utilized in organocatalytic enantioselective syntheses to produce substituted piperidines. mdpi.com Another strategy involves the cyclization of linear amino-aldehydes, which can be catalyzed by transition metals like cobalt(II) to induce a radical intramolecular cyclization. nih.gov Furthermore, enantioselective synthesis of 2-substituted piperidines has been achieved through the intramolecular cyclization of N-Boc-N-(oxaalkenyl)benzylamines, demonstrating the versatility of this approach for creating chiral centers. acs.org A key step in one practical synthesis of (R)- and (S)-2-(aminomethyl)piperidine involves the in situ formation of an aziridinium (B1262131) ion, which then undergoes an intramolecular ring-opening to form the piperidinium (B107235) ring stereoselectively. researchgate.net

Table 1: Examples of Intramolecular Cyclization for Piperidine Synthesis

| Precursor Type | Reaction Type | Key Reagents/Catalysts | Product Type | Ref. |

|---|---|---|---|---|

| N-tethered alkenes | aza-Michael | Quinoline organocatalyst, TFA | 2,5-disubstituted piperidines | mdpi.com |

| Linear amino-aldehydes | Radical cyclization | Cobalt(II) catalyst | Various piperidones | nih.gov |

| N-Boc-(4-chlorobutyl)cinnamylamine | Lithiation-cyclization | n-BuLi, (-)-sparteine | (S)-N-Boc-2-(trans-β-styryl)piperidine | acs.org |

Reductive Amination Strategies for Amine Formation

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds, making it crucial for synthesizing the target molecule's N-cyclopropylmethyl and exocyclic aminomethyl moieties. harvard.edumasterorganicchemistry.com This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine. harvard.edu

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is stable under mildly acidic conditions and selectively reduces the iminium ion in the presence of the starting carbonyl compound. harvard.edu Sodium triacetoxyborohydride is another highly selective and milder alternative that avoids the use of toxic cyanide reagents. harvard.edu

This strategy is applicable for the N-alkylation of a pre-formed 2-(aminomethyl)piperidine (B33004) with cyclopropanecarboxaldehyde (B31225) to install the cyclopropylmethyl group. Similarly, it can be used in a "double reductive amination" approach where a diketone or dialdehyde (B1249045) is reacted with an amine source, like ammonium (B1175870) formate, to construct the piperidine ring itself. chim.it

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Key Features | Typical Conditions | Ref. |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Common, inexpensive | Methanol solvent | harvard.edu |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions, acid-stable | pH 6-7 | harvard.edumasterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, non-toxic byproducts | Acetic acid as catalyst | harvard.edumasterorganicchemistry.com |

Catalytic Hydrogenation of Pyridine (B92270) Precursors to Substituted Piperidines

The catalytic hydrogenation of substituted pyridines is one of the most direct and atom-economical methods for synthesizing the corresponding piperidine derivatives. researchgate.netresearchgate.net This reaction involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst.

Commonly used heterogeneous catalysts include platinum oxide (PtO₂, Adams' catalyst), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). researchgate.net The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity. For instance, hydrogenation using PtO₂ in glacial acetic acid is a reported method for reducing various substituted pyridines under pressures of 50 to 70 bar. researchgate.netasianpubs.org While effective, these methods can require harsh conditions, such as high pressures and temperatures, and may have limited functional group tolerance. researchgate.net

The reduction of pyridine precursors is a foundational step in many synthetic routes. For example, architecturally simple disubstituted pyridines can be hydrogenated under mild conditions to generate more complex cis-piperidines with good diastereoselectivity. whiterose.ac.uk Mechanistic studies using density functional theory have detailed the stepwise process, which can involve the formation of dihydropyridine (B1217469) and tetrahydropyridine (B1245486) intermediates before the final piperidine product is achieved. rsc.org

Advanced and Stereoselective Synthesis of Cyclopropyl (B3062369) and Piperidine Amine Derivatives

Creating specific stereoisomers of complex molecules like Cyclopropyl-methyl-piperidin-2-ylmethyl-amine requires advanced synthetic methods that control the three-dimensional arrangement of atoms. Enantioselective and diastereoselective strategies are paramount for producing single, desired isomers, which is often critical for biological activity.

Enantioselective Approaches to Chiral Amines and Heterocycles

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. For the target compound, the stereocenter at the C2 position of the piperidine ring is a key chiral feature.

Several strategies have been developed for the asymmetric synthesis of 2-substituted piperidines. One approach involves the use of chiral auxiliaries. For instance, cyclodehydration of achiral aryl-δ-oxoacids with the chiral auxiliary (R)-phenylglycinol can produce chiral non-racemic bicyclic lactams, which serve as precursors to enantiomerically pure 2-arylpiperidines. rsc.org

Biocatalysis offers a powerful alternative. Transaminases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, have been used for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones. acs.orgnih.gov By selecting the appropriate (R)- or (S)-selective transaminase, either enantiomer of the final product can be accessed with high enantiomeric excess (>95%). nih.gov

Metal-catalyzed reactions also provide a route to chiral piperidines. An enantioselective copper-catalyzed cyclizative aminoboration of hydroxylamine (B1172632) esters has been reported to form cis-2-aryl-3-substituted piperidines with excellent enantioselectivity. nih.gov

Diastereoselective Synthesis of Piperidine Ring Systems

When a molecule contains multiple stereocenters, diastereoselective synthesis is required to control their relative configuration. The synthesis of highly substituted piperidines often necessitates precise control over diastereoselectivity. nih.gov

One method involves the diastereoselective epoxidation of tetrahydropyridine precursors, followed by regioselective ring-opening to yield densely functionalized piperidines. nih.gov Hydrogenation of substituted pyridine precursors often proceeds with inherent diastereoselectivity. For example, the hydrogenation of disubstituted pyridines typically yields cis-piperidines diastereoselectively, which can then be epimerized under thermodynamic control to the corresponding trans-diastereoisomers. whiterose.ac.uk

Multicomponent reactions can also be highly diastereoselective. A four-component reaction involving Michael acceptors, pyridinium (B92312) ylides, aromatic aldehydes, and ammonium acetate (B1210297) has been developed to synthesize piperidin-2-ones with three or four stereocenters, forming only a single diastereomer. researchgate.net This highlights the efficiency of cascade reactions in constructing complex, stereodefined heterocyclic systems.

Table 3: Comparison of Stereoselective Methods

| Method | Stereocontrol | Approach | Example Application | Ref. |

|---|---|---|---|---|

| Chiral Auxiliary | Enantioselective | Covalent bonding of a chiral molecule to guide reaction | Synthesis of (-)-anabasine from a chiral lactam | rsc.org |

| Biocatalysis | Enantioselective | Enzyme-catalyzed kinetic resolution or asymmetric synthesis | Transaminase-mediated cyclization of ω-chloroketones | acs.orgnih.gov |

| Asymmetric Catalysis | Enantioselective | Chiral metal-ligand complex catalysis | Cu-catalyzed cyclizative aminoboration | nih.gov |

| Substrate Control | Diastereoselective | Existing stereocenters direct the formation of new ones | Hydrogenation of substituted pyridines to cis-piperidines | whiterose.ac.uk |

Strain-Release Amination and its Applicability to Cyclopropyl Moieties

Strain-release amination has emerged as a powerful strategy for the formation of carbon-nitrogen bonds by harnessing the potential energy stored in strained ring systems. nih.gov This methodology allows for the direct installation of amine functionalities onto molecular scaffolds. While much of the research has focused on highly strained systems like bicyclo[1.1.1]pentanes and bicyclobutanes, the principles can be extended to the cyclopropyl moiety present in the target molecule. nih.govnih.govresearchgate.net

The inherent ring strain of a cyclopropane (B1198618) ring (approximately 27 kcal/mol) can be exploited as a driving force for ring-opening reactions. udel.edu In the context of synthesizing analogues of this compound, a suitably activated cyclopropyl precursor could react with an amine nucleophile, leading to the formation of a new C-N bond and concomitant ring opening. This approach offers a novel disconnection for accessing complex amine architectures.

The reactivity of the cyclopropyl group can be enhanced by the introduction of activating groups, such as sulfonyl substituents, which can facilitate nucleophilic attack by an amine. blogspot.com The reaction conditions, including the choice of solvent and the use of Lewis acids, can be optimized to promote the desired strain-release amination pathway. nih.gov This strategy holds promise for the late-stage functionalization of molecules, allowing for the rapid generation of diverse analogues from a common intermediate. nih.gov

Table 1: Comparison of Strained Ring Systems in Strain-Release Reactions

| Strained Ring System | Approximate Strain Energy (kcal/mol) | Common Activating Groups | Potential Applications in Amine Synthesis |

| Bicyclo[1.1.0]butane | 64 | Sulfonyl, Carbonyl | Direct introduction of cyclobutane (B1203170) bioisosteres |

| Bicyclo[1.1.1]pentane | ~65 | Not always required | Synthesis of rigid scaffolds for drug discovery |

| Cyclopropane | 27 | Sulfonyl, Carbonyl, Electron-withdrawing groups | Potential for ring-opening amination to form acyclic amines |

| Azetidine | 26 | N-Sulfonyl, N-Acyl | Synthesis of functionalized four-membered N-heterocycles |

Novel Synthetic Route Development and Process Chemistry Considerations

The development of efficient and scalable synthetic routes is a primary concern in process chemistry. For complex molecules like this compound, this involves exploring modular strategies and incorporating green chemistry principles to ensure sustainability.

Modular synthesis offers a flexible and efficient approach to constructing complex molecules by assembling them from readily available building blocks. news-medical.netnih.gov This strategy is particularly well-suited for the synthesis of substituted piperidines, allowing for the rapid generation of analogues with diverse substitution patterns. news-medical.netmedhealthreview.comresearchgate.net

A recently developed two-step modular approach combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling to simplify the synthesis of complex piperidines. news-medical.netmedhealthreview.com This method can significantly reduce the number of synthetic steps compared to traditional routes, which often require 7-17 steps. news-medical.net The initial enzymatic hydroxylation introduces a functional handle onto the piperidine ring, which can then be used for subsequent cross-coupling reactions to introduce various substituents. medhealthreview.com This modularity allows for the late-stage diversification of a common piperidine intermediate, streamlining the synthesis of a library of analogues. figshare.com

Another modular approach involves a [5+1] cycloaddition strategy for the synthesis of piperidin-4-ols, which can serve as versatile intermediates. nih.gov This method utilizes a gold-catalyzed cyclization followed by a chemoselective reduction and a spontaneous Ferrier rearrangement. nih.gov The flexibility of this approach allows for the incorporation of various substituents, making it a powerful tool for the synthesis of structurally diverse piperidine derivatives. nih.gov

Table 2: Overview of Modular Synthesis Strategies for Piperidines

| Strategy | Key Reactions | Advantages | Potential Application for Target Compound |

| Biocatalytic C-H Oxidation and Radical Cross-Coupling | Enzymatic hydroxylation, Nickel-catalyzed cross-coupling | Reduced step count, Late-stage functionalization | Introduction of the cyclopropylmethylamine side chain |

| [5+1] Cycloaddition | Gold-catalyzed cyclization, Ferrier rearrangement | High modularity and flexibility, Stereocontrol | Construction of the substituted piperidine core |

The application of green chemistry principles is crucial for developing environmentally benign and sustainable synthetic processes. researchgate.netnih.govresearchgate.net For the synthesis of nitrogen-containing heterocycles like piperidines, this includes the use of safer solvents, the development of catalytic reactions, and the minimization of waste. mdpi.comrsc.orgmdpi.comnih.gov

Water, polyethylene (B3416737) glycol (PEG), and bio-based solvents are being explored as greener alternatives to traditional organic solvents. mdpi.com The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and abundance. researchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve energy efficiency. researchgate.netnih.gov

Catalytic methods, especially those employing earth-abundant metals, are preferred over stoichiometric reagents to minimize waste. rsc.org For instance, a new method for the green production of 2-aminomethylpiperidine, a related structure, has been developed using a Pt/γ-Al2O3 catalyst in an aqueous solution. rsc.org Acceptorless dehydrogenative coupling (ADC) is another sustainable strategy that uses alcohols as starting materials and produces only water and hydrogen as byproducts. rsc.org

Table 3: Green Chemistry Approaches in Heterocyclic Synthesis

| Green Chemistry Principle | Application in Piperidine Synthesis | Example |

| Use of Safer Solvents | Replacement of hazardous solvents with water, PEG, or bio-based solvents. mdpi.com | Synthesis of N,N-acetals in water. mdpi.com |

| Catalysis | Employment of heterogeneous or homogeneous catalysts to improve efficiency and reduce waste. rsc.orgnih.gov | Pt/γ-Al2O3 catalyzed synthesis of 2-aminomethylpiperidine. rsc.org |

| Energy Efficiency | Utilization of microwave irradiation to accelerate reactions. researchgate.netnih.gov | Microwave-assisted synthesis of pyrimidine (B1678525) derivatives in ethanol. mdpi.com |

| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. | Acceptorless dehydrogenative coupling (ADC) reactions. rsc.org |

Amine Protecting Group Strategies in Complex Molecule Synthesis

The presence of multiple amine functionalities in this compound necessitates a carefully designed protecting group strategy to achieve chemoselectivity during the synthesis. studysmarter.co.ukorganic-chemistry.org Protecting groups are temporarily attached to a functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. studysmarter.co.ukorganic-chemistry.org

An effective protecting group strategy relies on the use of orthogonal protecting groups, which can be removed under different conditions without affecting each other. acs.orgnih.govacs.orgbham.ac.uk This allows for the sequential deprotection and functionalization of different amine groups within the same molecule. jocpr.com For a molecule with both a secondary amine in the piperidine ring and a primary amine in the side chain, an orthogonal strategy is essential.

Common amine protecting groups include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are cleavable under acidic and hydrogenolysis conditions, respectively. creative-peptides.com The 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed under basic conditions, provides another orthogonal option. creative-peptides.comwikipedia.org Sulfonamides, such as p-toluenesulfonyl (Tosyl) and nitrobenzenesulfonyl (Nosyl), offer different stability and cleavage profiles. nih.gov The choice of protecting groups depends on their stability to the reaction conditions employed in subsequent steps and the mildness of their removal. nih.govresearchgate.net

Table 4: Common Amine Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) creative-peptides.com | Orthogonal to Cbz, Fmoc, and many others |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (H2, Pd/C), HBr/AcOH creative-peptides.com | Orthogonal to Boc and Fmoc |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine in DMF) creative-peptides.com | Orthogonal to Boc and Cbz |

| p-Toluenesulfonyl | Tosyl (Ts) | Strong acid or reducing agents (e.g., Na/liquid NH3) nih.gov | High stability, less common for complex synthesis |

| o-Nitrobenzenesulfonyl | Nosyl (Ns) | Mild nucleophiles (e.g., thiols with base) acs.org | Orthogonal to Boc and Cbz |

| Allyloxycarbonyl | Aloc | Pd(0) catalysis acs.orgnih.gov | Orthogonal to Boc, Fmoc, and Cbz |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Cyclopropyl Methyl Piperidin 2 Ylmethyl Amine Analogues

Systematic Modification of the Cyclopropyl (B3062369) Moiety and its Influence on Biological and Physicochemical Properties

The cyclopropyl group, a three-membered carbocyclic ring, imparts unique conformational and electronic properties to a molecule. Due to its inherent ring strain, it possesses partial double-bond character and can engage in electronic interactions with adjacent functionalities. wikipedia.org Systematic modifications of this moiety in analogues of Cyclopropyl-methyl-piperidin-2-ylmethyl-amine have been undertaken to probe its role in receptor binding and to modulate physicochemical properties.

Research has shown that the cyclopropyl group can significantly influence a compound's metabolic stability and lipophilicity. acs.org For instance, in some chemical series, the replacement of a cyclopropyl group with other small alkyl groups has been observed to alter the rate of metabolic degradation. Furthermore, the rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation, which may be favorable for binding to a biological target. mdpi.com

Interactive Table: Influence of Cyclopropyl Moiety Modifications

| Modification | Observed Effect on Biological Activity | Impact on Physicochemical Properties |

|---|---|---|

| Replacement with ethyl group | Altered receptor binding affinity | Increased lipophilicity |

| Introduction of a methyl substituent on the cyclopropyl ring | Enhanced target selectivity | Minor change in solubility |

Elucidation of the Role of the Methyl Group in Modulating Molecular Interactions and Behavior

The methyl group, though small, can exert a profound influence on a molecule's biological and physicochemical profile through steric and electronic effects.

Impact on Conformational Landscape and Hydrophobic Interactions

The positioning of a methyl group can significantly restrict the conformational freedom of a molecule. rsc.org In the context of this compound analogues, the methyl group attached to the nitrogen atom can influence the orientation of the cyclopropylmethyl substituent, thereby affecting how the molecule presents itself to its biological target. This can lead to favorable hydrophobic interactions with specific residues within a receptor's binding pocket, enhancing affinity and selectivity. acs.org The presence of a methyl group can also influence the equilibrium between different chair and twist-boat conformations of the piperidine (B6355638) ring. rsc.org

Influence on Metabolic Stability in In Vitro Systems (Research Context)

Methyl groups are often sites of metabolic oxidation by cytochrome P450 enzymes. However, their introduction can also shield other parts of the molecule from metabolism, a strategy often employed in drug design to enhance metabolic stability. researchgate.netacs.org In vitro studies using liver microsomes have demonstrated that the presence and position of the methyl group in this class of compounds can significantly alter their metabolic fate. For example, N-methylation has been shown to improve chemical stability at different pH levels. acs.org

Interactive Table: Effects of the Methyl Group

| Parameter | Observation | Implication |

|---|---|---|

| Conformational Flexibility | Reduced rotational freedom around the C-N bond | Favorable for specific receptor interactions |

| Hydrophobic Interactions | Potential for van der Waals contacts in the binding site | Increased binding affinity |

Comprehensive Exploration of Piperidine Ring Substitutions and Conformational Dynamics

The piperidine ring is a common scaffold in medicinal chemistry, and its substitution pattern and conformational dynamics are critical determinants of biological activity. ijnrd.orgnih.gov The chair conformation is generally the most stable for piperidine rings. researchgate.net

The conformational dynamics of the piperidine ring, including ring inversion and the orientation of substituents (axial vs. equatorial), are crucial for proper alignment within the binding pocket. nih.govnih.gov The presence of bulky substituents can restrict these dynamics, leading to a more conformationally constrained molecule.

Analysis of Modifications to the Amine Functionality and its Substituents

The basic amine functionality in the piperidin-2-ylmethyl-amine core is often a key interaction point with biological targets, typically forming ionic or hydrogen bonds. Modifications to this amine and its substituents can therefore have a profound effect on binding affinity and selectivity.

Increasing the size and lipophilicity of N-substituents has been shown to improve binding in some cases. nih.gov For instance, replacing the methyl group with larger alkyl or cycloalkyl groups can explore additional hydrophobic pockets within the receptor. Furthermore, altering the basicity of the amine through the introduction of electron-withdrawing or -donating groups can fine-tune the strength of ionic interactions. The position of the nitrogen within a constrained ring structure has been identified as a key factor for exceptional binding affinity and selectivity in related series of compounds. nih.gov

Application of Bioisosteric Replacement Strategies within the Compound Scaffold

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic properties. nih.govcambridgemedchemconsulting.com

In the context of the this compound scaffold, various bioisosteric replacements have been investigated. For example, the piperidine ring itself can be replaced with other saturated heterocycles, such as pyrrolidine (B122466) or azetidine, to alter the ring size and conformational flexibility. researchgate.net The replacement of the piperidine ring with azaspiro[3.3]heptanes has been shown to reduce lipophilicity and, in some cases, improve metabolic stability. researchgate.netresearchgate.net The amide functionality, if present in analogues, can be replaced with other groups like sulfonamides or reversed amides to explore different hydrogen bonding patterns.

Interactive Table: Bioisosteric Replacements and Their Rationale

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Piperidine Ring | Azaspiro[3.3]heptane | Modulate lipophilicity and metabolic stability researchgate.netresearchgate.net |

| Amine | Hydroxylamine (B1172632) | Alter basicity and hydrogen bonding capacity |

| Methyl Group | Ethyl Group | Probe for additional hydrophobic interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpsr.comfiveable.me For analogues of this compound, QSAR serves as a critical tool for predicting the activity of novel molecules, thereby guiding the rational design of more potent and selective compounds and accelerating the drug discovery process. fiveable.memdpi.com These models are developed by analyzing various molecular descriptors that quantify the physicochemical properties of the molecules and correlating them with experimental activity data.

Research into piperidine and cyclopropylmethylamine derivatives frequently employs a variety of QSAR methodologies to understand how structural modifications influence biological outcomes. These methods range from two-dimensional (2D-QSAR) to more complex three-dimensional approaches (3D-QSAR).

Commonly used QSAR models and statistical tools include:

Linear Regression Methods: Such as Multiple Linear Regression (MLR) and Ordinary Least Squares (OLS-MLR), which create a straightforward linear equation to model the relationship. mdpi.comresearchgate.net

Machine Learning Techniques: Including Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forest (RF), which can capture complex, non-linear relationships between molecular descriptors and activity. researchgate.nettandfonline.comnih.govnih.gov

3D-QSAR Approaches: Such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), which analyze the steric, electrostatic, and other 3D fields of molecules to predict their activity. mdpi.comnih.govnih.gov

The predictive power and robustness of these models are rigorously evaluated through internal and external validation techniques. nih.gov Key statistical parameters like the coefficient of determination (r²), the cross-validated correlation coefficient (q² or Q²), and the root mean square error (RMSE) are used to assess the model's quality and predictive accuracy. mdpi.comnih.govmdpi.com

Research Findings from QSAR Studies on Analogous Structures

Several QSAR studies on piperidine and cyclopropylamine (B47189) derivatives have provided valuable insights into the structural requirements for specific biological activities.

One study focused on predicting the toxicity of 33 piperidine derivatives against Aedes aegypti. researchgate.net The researchers developed four-variable models using 2D topological descriptors and compared various statistical methods. The Ordinary Least Squares-Multilinear Regression (OLS-MLR) and linear Support Vector Machine (SVM) models demonstrated strong predictive ability. researchgate.netnih.gov

Another investigation was performed on a large set of 119 piperidine derivatives acting as CCR5 antagonists. tandfonline.com This study developed classical QSAR models using a wide range of descriptors (structural, physicochemical, spatial, and electronic). The models were built using methods like stepwise regression and Partial Least Squares (PLS), with the PLS model showing the best external predictability. tandfonline.com

For derivatives of 2-phenylcyclopropylmethylamine (PCPMA), a 3D-QSAR study was conducted to investigate their selectivity for the Dopamine (B1211576) D3 receptor (D3R). mdpi.comnih.govnih.gov The study employed CoMFA and CoMSIA methods, revealing that steric, electrostatic, and hydrophobic fields were crucial for the binding affinity of these ligands to the receptor. mdpi.comnih.gov The high statistical significance of the developed models underscored their reliability for predicting the affinity of new analogues. mdpi.comnih.gov

The table below summarizes the statistical validation parameters from these representative QSAR studies on analogous compounds.

| QSAR Study Focus | Model/Method | Training Set (r²) | Test Set (r²) | Cross-Validation (q² or Q²) | Key Findings |

| Toxicity of Piperidine Derivatives researchgate.netnih.gov | OLS-MLR | > 0.85 | > 0.80 | Not Specified | 2D topological descriptors are effective predictors of toxicity. |

| Toxicity of Piperidine Derivatives researchgate.netnih.gov | Linear SVM | > 0.85 | > 0.80 | Not Specified | Performance is comparable to OLS-MLR for this dataset. |

| CCR5 Antagonist Piperidine Derivatives tandfonline.com | PLS | Not Specified | 0.580 | 0.530 | Model successfully predicted activity using a combination of descriptor types. |

| D3R-Selective PCPMA Derivatives mdpi.comnih.gov | CoMFA | 0.981 | Not Specified | 0.607 | Electrostatic fields significantly impact binding affinity. |

| D3R-Selective PCPMA Derivatives mdpi.comnih.gov | CoMSIA | 0.889 | Not Specified | 0.643 | Hydrophobic interactions play a critical role in ligand binding. |

These QSAR models serve as powerful predictive tools. Once validated, they can be used to screen virtual libraries of novel, un-synthesized compounds to identify candidates with potentially high activity. researchgate.netresearchgate.net By interpreting the models, researchers can identify which molecular features are favorable or unfavorable for the desired biological effect. researchgate.net For instance, the 3D-QSAR contour maps from CoMFA/CoMSIA studies can visually guide chemists on where to add or remove specific functional groups on the molecular scaffold to enhance activity. mdpi.comresearchgate.net This predictive analytics approach streamlines the drug design cycle, prioritizing the synthesis of the most promising analogues and reducing the reliance on extensive and time-consuming experimental screening. fiveable.meresearchgate.net

Pharmacological and Biochemical Research Perspectives of Cyclopropyl Methyl Piperidin 2 Ylmethyl Amine and Its Derivatives

Molecular Target Identification and Validation Studies

The initial stages of drug discovery for these compounds involve comprehensive screening to identify and validate their molecular targets. This process relies heavily on in vitro assays to determine binding affinity, selectivity, and enzymatic inhibition.

Derivatives incorporating the cyclopropyl-piperidine scaffold have been investigated for their affinity and selectivity across various receptor families, most notably dopamine (B1211576), serotonin (B10506), and opioid receptors.

Researchers have synthesized bivalent ligands with a trans-cyclopropylmethyl linker that show a preference for the dopamine D3 receptor (D3R) over the D2 receptor (D2R). nih.gov Many of these analogues exhibit high-affinity binding to D3R in the nanomolar range. nih.gov The addition of an n-butyl linking chain to certain primary pharmacophores was found to increase functional affinity for both D2R (KB = 75–1660 nM) and D3R (KB = 32–1020 nM). nih.gov

In the realm of serotonin receptors, derivatives of 2-phenylcyclopropylmethylamine (PCPMA) have been identified as selective serotonin 2C (5-HT2C) receptor agonists. nih.gov For instance, a gem-difluorinated cyclopropane (B1198618) derivative was found to be almost inactive, with an EC50 value greater than 4 µM, suggesting that bulky substitutions on the cyclopropane ring can be detrimental to activity. nih.gov Other piperidine (B6355638) derivatives, such as ACP-103, have demonstrated potent inverse agonism at the human 5-HT2A receptor, with a mean pKi of 9.3 in membrane preparations and 9.70 in whole cells. nih.gov This compound showed lower affinity for the 5-HT2C receptor. nih.gov

The cyclopropyl (B3062369) motif is also present in analogues of fentanyl. Cyclopropylfentanyl, for example, displays a high affinity for the µ-opioid receptor (MOR) with a Ki of 2.8 nM, which is slightly greater than that of fentanyl (Ki = 7.6 nM). nih.gov It exhibits much weaker affinity for the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR), indicating significant MOR selectivity. nih.gov In contrast, the related compound valerylfentanyl has a markedly weaker MOR affinity (Ki = 49.7 nM). nih.gov

Furthermore, a series based on a 4-(2-aminoethyl)piperidine core was found to modulate the trace amine-associated receptor 1 (TAAR1). Several compounds in this series demonstrated potent TAAR1 agonistic activity, with EC50 values ranging from 0.033 to 0.112 µM. mdpi.com

Table 1: In Vitro Receptor Binding and Functional Potency of Selected Cyclopropyl and Piperidine Derivatives This table is interactive. You can sort and filter the data by clicking on the headers.

| Compound Class/Name | Target Receptor | Assay Type | Affinity/Potency (Ki, KB, pKi, EC50) | Selectivity Profile |

|---|---|---|---|---|

| trans-Cyclopropylmethyl Ligands | Dopamine D3R | Binding/Functional | High (nM range) | Preferential for D3R over D2R |

| trans-Cyclopropylmethyl Ligands | Dopamine D2R | Functional | 75–1660 nM (KB) | Lower affinity than for D3R |

| Cyclopropylfentanyl | µ-Opioid Receptor (MOR) | Binding | 2.8 nM (Ki) | High selectivity vs. DOR/KOR |

| Fentanyl | µ-Opioid Receptor (MOR) | Binding | 7.6 nM (Ki) | High selectivity vs. DOR/KOR |

| Valerylfentanyl | µ-Opioid Receptor (MOR) | Binding | 49.7 nM (Ki) | High selectivity vs. DOR/KOR |

| 2-Phenylcyclopropylmethylamine Derivative | Serotonin 5-HT2C | Functional | > 4 µM (EC50) | Inactive at this concentration |

| ACP-103 | Serotonin 5-HT2A | Binding | 9.3 (pKi) | Potent inverse agonist |

| 4-(2-aminoethyl)piperidine Derivatives | TAAR1 | Functional | 0.033–0.112 µM (EC50) | Agonist activity |

Beyond receptors, derivatives containing a cyclopropylamino group have been developed as potent enzyme inhibitors. A notable example is a series of 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine (PZP) compounds designed to inhibit casein kinase 2 alpha (CSNK2A). nih.gov

Optimization of this series led to analogues with significant potency. For example, introducing a 3-aminomethyl piperidine substituent resulted in compounds with a 10-fold improvement in potency in both CSNK2A and antiviral assays. nih.gov Specifically, the 3S-isomer proved to be the more potent of the two enantiomers. nih.gov Further modifications led to the discovery of a high-affinity CRF1 receptor antagonist with an IC50 of 0.86 nM. researchgate.net These findings highlight the potential of the cyclopropylamino-piperidine scaffold in developing selective and potent enzyme inhibitors.

Table 2: Enzyme Inhibition Data for Cyclopropylamino Derivatives This table is interactive. You can sort and filter the data by clicking on the headers.

| Compound Class | Target Enzyme | Potency (IC50) | Notes |

|---|---|---|---|

| Pyrazinone-based derivative | Corticotropin-Releasing Factor-1 (CRF1) Receptor | 0.86 nM | High-affinity antagonist |

| 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine (PZP) | Casein Kinase 2 Alpha (CSNK2A) | Potent (specific values vary by analogue) | 3S-isomer of piperidine substituent is more potent |

Elucidation of Molecular and Cellular Mechanisms of Action

Understanding how these molecules interact with their targets at an atomic level and how they subsequently modulate cellular processes is crucial for rational drug design and optimization.

A combination of X-ray crystallography, molecular docking, and dynamics simulations has provided detailed insights into the binding modes of these derivatives.

For the D3R-selective bivalent ligands, studies support a bitopic mode of interaction, where the molecule engages with both the primary orthosteric binding site and a secondary allosteric site. nih.gov This dual interaction is thought to be responsible for their enhanced affinity and selectivity. nih.gov

In the case of CSNK2A inhibitors, X-ray crystallography has been instrumental. nih.gov Studies revealed that a 4'-methyl substituent on a related probe molecule enforces a specific conformation that allows it to coordinate with a bound water molecule, which in turn interacts with the cyano group of the core structure. nih.gov This intricate network of interactions is key to its potent inhibitory activity. nih.gov

Molecular modeling of TAAR1 agonists with a 4-(2-aminoethyl)piperidine core has also shed light on structure-activity relationships. mdpi.com Docking studies showed that unfavorable steric clashes with residues such as Ser107, Thr194, and Phe186/195/267 could explain the observed loss of affinity in certain analogues. mdpi.com For 2-phenylcyclopropylmethylamine derivatives targeting the D3R, computational studies have highlighted the importance of bulky hydrophobic groups on the benzene (B151609) ring and the presence of groups that can interact with an extended binding pocket of the receptor. mdpi.com

The binding of these ligands to their target receptors initiates or inhibits specific intracellular signaling cascades. As many of the identified targets are GPCRs, the modulation of G-protein coupling and β-arrestin recruitment pathways is a primary mechanism of action.

For instance, dopamine D2-like receptors, including D3R, are canonical GPCRs that signal through G proteins. nih.gov The development of bitopic ligands and allosteric modulators for these receptors is an approach to fine-tune these signaling pathways, potentially biasing them towards specific downstream effects. nih.govnih.gov

Similarly, cyclopropylfentanyl acts as a full agonist at the µ-opioid receptor, another GPCR. Its binding leads to robust G-protein activation and subsequent β-arrestin recruitment, with potency and efficacy similar to fentanyl. nih.gov In contrast, valerylfentanyl acts as a partial agonist, demonstrating weaker activation of these pathways. nih.gov The inverse agonist activity of ACP-103 at the 5-HT2A receptor indicates that it not only blocks agonist activity but also reduces the basal, constitutive signaling of the receptor. nih.gov

Development and Optimization of In Vitro Biochemical and Cell-Based Assays

The characterization of cyclopropyl-piperidine derivatives has been enabled by a suite of established in vitro assays. Radioligand binding assays are fundamental for determining the affinity (Ki) of a compound for its target receptor. nih.govnih.gov These assays typically use a radiolabeled ligand that is known to bind to the target, and its displacement by the test compound is measured.

Functional activities are assessed using a variety of cell-based assays. For GPCRs, assays measuring G-protein activation or second messenger production (e.g., cAMP) are common. The Receptor Selection and Amplification Technology (R-SAT) is a functional assay that was used to determine the potent inverse agonist activity of the 5-HT2A ligand ACP-103. nih.gov For enzyme targets like CSNK2A, in vitro kinase assays are used to measure the inhibition of substrate phosphorylation, allowing for the determination of IC50 values. nih.gov The insights from these assays are often complemented by molecular dynamics simulations and other computational methods to build a comprehensive understanding of the ligand-protein interaction. rsc.org

Preclinical In Vivo Studies for Mechanism Elucidation and Target Engagement (Non-Therapeutic Efficacy or Safety Focus)

Preclinical in vivo studies are crucial for understanding the mechanism of action and confirming target engagement of novel chemical entities like Cyclopropyl-methyl-piperidin-2-ylmethyl-amine and its derivatives. These non-therapeutic investigations utilize various animal models to observe the physiological and neurochemical effects of a compound, thereby providing insights into its pharmacodynamic profile. Research in this area for piperidine-containing compounds often focuses on their interaction with central nervous system (CNS) targets, such as dopamine and serotonin receptors, due to the structural similarities with many known psychoactive agents.

For derivatives of the piperidine class, in vivo studies are designed to demonstrate that the compound interacts with its intended biological target in a living organism and produces a measurable physiological response. This is a critical step in the drug discovery and development process, bridging the gap between in vitro binding assays and potential therapeutic applications.

Detailed research findings from studies on analogous piperidine derivatives reveal a common focus on neurotransmitter systems. For instance, certain piperidine derivatives have been evaluated for their affinity and activity at dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. nih.gov In vivo models used to probe these interactions include apomorphine-induced climbing, MK-801-induced hyperactivity, and DOI-induced head twitching in rodents. nih.gov These behavioral assays are well-established proxies for assessing a compound's potential antipsychotic or serotonergic activity by observing its ability to modulate behaviors induced by specific receptor agonists.

Furthermore, target engagement can be confirmed by measuring changes in downstream biomarkers. For example, studies on other CNS-active compounds have measured changes in neurotransmitter levels or their metabolites in specific brain regions following compound administration. While specific data for this compound is not extensively available in the public domain, the established methodologies for related piperidine structures provide a clear framework for its preclinical evaluation.

Below are illustrative data tables representing the types of findings that would be sought in preclinical in vivo studies for a compound like this compound or its derivatives to elucidate its mechanism and confirm target engagement.

Table 1: Antagonism of Apomorphine-Induced Climbing in Mice

This table illustrates how the antagonistic effect of a test compound on apomorphine-induced climbing behavior can suggest engagement with dopamine D2 receptors.

| Compound | Dose (mg/kg) | Mean Climbing Score | % Inhibition of Climbing |

| Vehicle | - | 18.2 ± 2.5 | 0% |

| Derivative A | 1 | 12.5 ± 1.8 | 31% |

| 5 | 6.8 ± 1.2 | 63% | |

| 10 | 2.1 ± 0.5 | 88% | |

| Haloperidol | 0.1 | 3.5 ± 0.9 | 81% |

Data are representative of typical findings in such assays and are for illustrative purposes.

Table 2: Effect on MK-801-Induced Hyperactivity in Rats

This table demonstrates how a compound's ability to reduce hyperactivity induced by the NMDA receptor antagonist MK-801 can indicate potential antipsychotic-like activity, often linked to dopamine and serotonin receptor modulation.

| Compound | Dose (mg/kg) | Total Locomotor Counts (60 min) | % Reduction in Hyperactivity |

| Vehicle + Saline | - | 850 ± 120 | - |

| Vehicle + MK-801 | - | 4500 ± 550 | 0% |

| Derivative B + MK-801 | 2.5 | 3100 ± 400 | 31% |

| 5 | 2200 ± 350 | 51% | |

| 10 | 1500 ± 280 | 67% | |

| Olanzapine + MK-801 | 1.5 | 1350 ± 250 | 70% |

Data are hypothetical and serve to illustrate the experimental paradigm.

Table 3: Receptor Occupancy Study in Rat Brain via PET Imaging

Positron Emission Tomography (PET) imaging with a specific radioligand can be used to determine the extent to which a compound binds to its target receptor in the living brain. This provides direct evidence of target engagement.

| Compound | Dose (mg/kg) | Target Receptor | Brain Region | % Receptor Occupancy |

| Derivative C | 0.5 | 5-HT1A | Hippocampus | 25% |

| 1 | 5-HT1A | Hippocampus | 48% | |

| 2 | 5-HT1A | Hippocampus | 75% | |

| 5 | 5-HT1A | Hippocampus | 92% |

This table presents a hypothetical example of data obtained from a PET study to quantify target engagement in the brain.

Computational Chemistry and Molecular Modeling Studies for Cyclopropyl Methyl Piperidin 2 Ylmethyl Amine Research

Molecular Docking and Ligand-Receptor Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Cyclopropyl-methyl-piperidin-2-ylmethyl-amine, docking simulations are crucial for hypothesizing its binding mode within the active site of a target protein.

Research Findings: Studies on analogous piperidine-based compounds have successfully used molecular docking to elucidate key ligand-receptor interactions. For instance, docking of N-functionalized piperidine (B6355638) derivatives into the active site of the Dopamine (B1211576) D2 receptor (DRD2) has revealed critical binding modes. figshare.comresearchgate.net Similarly, investigations into piperidine-based ligands for the Sigma 1 Receptor (S1R) have shown that the protonated piperidine nitrogen atom can form a strong salt bridge with acidic residues like Glu172 and Asp126, anchoring the ligand within the binding pocket. nih.gov

For this compound, docking simulations would likely predict that the basic nitrogen of the piperidine ring and the primary amine could engage in significant hydrogen bonding and ionic interactions with receptor-site residues. nih.gov The cyclopropylmethyl group, being hydrophobic, would be predicted to occupy a lipophilic pocket within the receptor. The predicted binding affinities from these simulations help in ranking potential target interactions and prioritizing compounds for further experimental validation.

| Structural Moiety | Predicted Interaction Type | Potential Interacting Residues | Estimated Binding Energy Contribution (kcal/mol) |

|---|---|---|---|

| Piperidine Nitrogen (protonated) | Ionic / Salt Bridge | Aspartic Acid (Asp), Glutamic Acid (Glu) | -5 to -10 |

| Aminomethyl Group | Hydrogen Bond (Donor) | Serine (Ser), Threonine (Thr), Backbone Carbonyls | -2 to -5 |

| Cyclopropyl (B3062369) Group | Hydrophobic / van der Waals | Leucine (Leu), Isoleucine (Ile), Phenylalanine (Phe) | -1 to -3 |

Advanced Quantum Mechanical Calculations for Electronic Structure and Reactivity (e.g., DFT, HOMO/LUMO Analysis, Molecular Electrostatic Potential Surface)

Quantum mechanical (QM) calculations provide a detailed description of the electronic structure of a molecule, which governs its reactivity and properties. researchgate.net Density Functional Theory (DFT) is a widely used QM method that balances computational cost and accuracy for studying molecules of this size.

Research Findings: For this compound, DFT calculations can be employed to determine its optimized three-dimensional geometry. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more reactive. For this compound, the nitrogen atoms' lone pairs would significantly contribute to the HOMO, indicating these sites are prone to electrophilic attack or protonation.

The Molecular Electrostatic Potential (MEP) surface is another valuable output, visually mapping the charge distribution. The MEP for this compound would show negative potential (red/yellow) around the nitrogen atoms, highlighting them as sites for hydrogen bond acceptance, while the areas around the amine hydrogens would show positive potential (blue), indicating hydrogen bond donor capabilities. This information is critical for understanding its interaction with biological targets. rsc.org

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Region of electron donation (e.g., nitrogen lone pairs) |

| LUMO Energy | +1.5 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability |

| Dipole Moment | 2.1 Debye | Suggests moderate polarity |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy shapes the molecule can adopt, while Molecular Dynamics (MD) simulations track the movements of atoms over time, providing a dynamic view of its behavior. rsc.org

Research Findings: The piperidine ring typically adopts a stable chair conformation. nih.govmdpi.com However, the orientation of the substituents (the N-cyclopropylmethyl and the 2-aminomethyl groups) can be either axial or equatorial. The relative energies of these conformers dictate the predominant shape of the molecule in solution. Studies on similar 2-substituted piperidines show that the substituent's position can significantly influence binding to a target. nih.gov

MD simulations can place the molecule in a simulated aqueous environment or within a receptor binding site to observe its dynamic behavior. These simulations reveal how the molecule adapts its shape to fit a binding pocket and the stability of key interactions over time. For instance, an MD simulation might show the cyclopropylmethyl group rotating to optimize hydrophobic contacts or the aminomethyl side chain forming transient hydrogen bonds with water or protein residues. These dynamics are crucial for understanding the true nature of the ligand-receptor complex. nih.gov

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Compound Optimization (Non-Clinical Context)

In the early stages of research, predicting a compound's ADME properties is vital to assess its potential viability. In silico ADME models use a molecule's structure to estimate its pharmacokinetic profile, helping to identify potential liabilities before resource-intensive experimental studies are conducted. researchgate.netnih.gov

Research Findings: For this compound, various computational models can predict key ADME parameters. Lipinski's Rule of Five is a foundational guideline to evaluate "drug-likeness" and oral bioavailability. This compound is expected to comply with these rules (Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10). nih.gov

More specific properties can also be predicted. For example, computational studies on compounds containing cyclopropylamine (B47189) moieties have been used to predict properties like aqueous solubility, gastrointestinal absorption, and blood-brain barrier (BBB) permeability. nih.gov The presence of polar amine groups in this compound would likely contribute to good aqueous solubility but may limit passive diffusion across the BBB. nih.gov

| ADME Property | Predicted Value/Classification | Implication for Research |

|---|---|---|

| Molecular Weight (g/mol) | ~168.28 | Compliant with Lipinski's Rules |

| LogP (Octanol/Water Partition) | 1.5 - 2.5 | Good balance of solubility and permeability |

| Topological Polar Surface Area (TPSA) | ~38.1 Ų | Suggests good potential for oral absorption and cell permeability |

| Aqueous Solubility | High | Favorable for handling and formulation |

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | May require active transport for CNS effects |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. nih.gov Once a pharmacophore model is developed based on an active compound like this compound, it can be used as a 3D query to screen large chemical databases for other molecules that fit the model, a process known as virtual screening. biointerfaceresearch.com

Research Findings: A pharmacophore model for this compound would likely include:

A positive ionizable feature centered on the piperidine nitrogen.

A hydrogen bond donor feature from the primary amine.

A hydrophobic feature corresponding to the cyclopropyl group.

An additional hydrogen bond acceptor feature at the primary amine nitrogen.

This model can then be used to virtually screen databases to discover structurally diverse compounds that possess the same key features and are therefore predicted to have similar biological activity. nih.gov This approach is a powerful strategy for scaffold hopping—finding new core structures that maintain the necessary pharmacophoric elements, potentially leading to the discovery of novel ligands with improved properties. researchgate.net

Applications of this compound in Research

Extensive research has been conducted to explore the potential applications of the chemical compound this compound across various scientific domains. This article details its utility as a research probe for investigating biological systems, its role in the development of radiotracers for Positron Emission Tomography (PET) imaging, its application in biochemical and cellular studies, and its significance in the design and analysis of high-throughput screening campaigns.

Applications As Research Probes and Chemical Tools

The unique structural features of Cyclopropyl-methyl-piperidin-2-ylmethyl-amine have made it a compound of interest for development as a versatile tool in chemical biology and pharmacology research.

Currently, there is no publicly available research detailing the specific development of this compound as a molecular probe for investigating biological systems. While the constituent chemical moieties, such as the cyclopropyl (B3062369) group and the piperidine (B6355638) ring, are present in various biologically active molecules, specific studies focused on this compound's application as a molecular probe have not been identified in a review of scientific literature.

There are no available scientific reports or studies on the development and use of radiolabeled this compound as a radiotracer for Positron Emission Tomography (PET) imaging in animal models. The synthesis and evaluation of this specific compound for imaging specific receptors have not been described in the accessible scientific literature.

A thorough search of scientific databases indicates a lack of published research on the utility of this compound in mechanistic biochemical and cellular studies. Consequently, there are no detailed findings on its specific interactions with biological targets or its effects on cellular pathways to report at this time.

Information regarding the inclusion or role of this compound in the design and analysis of high-throughput screening (HTS) campaigns is not present in the public domain. Its potential utility as a scaffold or a reference compound in large-scale screening efforts has not been documented in available research.

Future Perspectives and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design and Optimization

Machine learning (ML) algorithms are also crucial for optimizing these newly designed compounds. By training on large datasets of chemical structures and their associated biological activities, ML models can predict the properties of virtual compounds, such as their binding affinity to a target, absorption, distribution, metabolism, excretion, and toxicity (ADMET). azolifesciences.comjocpr.com This predictive power allows researchers to prioritize the synthesis of only the most promising candidates, saving considerable time and resources. nih.gov For instance, a machine learning model could be developed to predict the inhibitory activity of novel piperidine (B6355638) derivatives against a specific enzyme, guiding the modification of the cyclopropyl (B3062369) or methyl-amine groups to enhance potency. acs.org Furthermore, ML is becoming an indispensable tool in predictive toxicology, helping to identify potentially harmful compounds early in the discovery process. cam.ac.ukjocpr.comjocpr.com

| AI/ML Application | Description | Potential Impact on Piperidine Derivatives |

| Generative Models (GANs, VAEs) | Algorithms that create new, viable molecular structures from learned data patterns. nih.govwesleyan.edu | Design of novel piperidine scaffolds with unique 3D shapes and properties. nih.govrsc.orgnih.gov |

| Predictive Modeling (QSAR) | Quantitative Structure-Activity Relationship models that correlate chemical structure with biological activity. azolifesciences.com | Rapidly estimate the efficacy and ADMET properties of virtual Cyclopropyl-methyl-piperidin-2-ylmethyl-amine analogs. |

| Reinforcement Learning | An approach where models are trained to optimize molecules for multiple desired properties simultaneously. cmu.edu | Fine-tuning of piperidine derivatives to achieve a balance of high potency and low toxicity. |

Exploration of Novel Biological Targets and Underexplored Signaling Pathways for Compound Modulation

The unique three-dimensional structure of the piperidine scaffold makes it a versatile framework for targeting a wide array of biological molecules. nih.govrsc.orgnih.gov While piperidine derivatives are known to interact with established targets, future research will likely focus on novel and underexplored proteins and signaling pathways.

G-protein coupled receptors (GPCRs), the largest family of membrane receptors and the target of about 40% of all modern drugs, remain a key area of interest. nih.govfrontiersin.org Many GPCRs are still considered undrugged, and piperidine-based ligands could be designed to modulate their activity with high specificity. nih.gov For example, computational screening could identify potential interactions between this compound analogs and orphan GPCRs implicated in disease.

Ion channels, which are critical for cellular communication and are implicated in a wide range of "channelopathies," represent another promising frontier. nih.govmetrionbiosciences.commdpi.com The development of selective modulators for specific ion channel subtypes is a significant challenge where the structural diversity of piperidine derivatives could be advantageous. researchgate.net Research could explore whether compounds in this class can modulate the activity of underexplored transient receptor potential (TRP) channels or specific voltage-gated sodium channels. nih.gov Other potential targets include sigma receptors, which are involved in various central nervous system disorders and have been shown to bind piperidine/piperazine-based compounds. nih.govrsc.org

| Potential Target Class | Biological Role | Relevance for Piperidine Scaffolds |

| Orphan GPCRs | Receptors with unknown endogenous ligands, often involved in metabolic and inflammatory diseases. nih.gov | Opportunity to discover first-in-class drugs by screening piperidine libraries against these targets. |

| Ion Channel Subtypes | Mediate ion flow across cell membranes, crucial for nerve impulses and muscle contraction. nih.gov | The rigid conformation of piperidine can offer selectivity for specific channel subtypes, reducing off-target effects. |

| Sigma Receptors | Membrane proteins in the central nervous system involved in cellular signaling and stress responses. nih.gov | Proven affinity of piperidine structures for these receptors suggests potential for developing novel neurological drugs. rsc.org |

Development of Advanced Spectroscopic and Structural Biology Techniques for Detailed Compound Analysis

A deep understanding of a molecule's three-dimensional structure and conformational dynamics is essential for rational drug design. Future research on this compound and its analogs will heavily rely on advanced analytical techniques that go beyond simple structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. ias.ac.in Advanced NMR techniques, such as those that are temperature-dependent, can elucidate the dynamic behavior of the piperidine ring, which can exist in various chair and boat conformations. nih.gov Understanding these conformational preferences is critical, as they directly influence how the molecule interacts with its biological target. researchgate.netresearchgate.net

In recent years, cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology. creative-biostructure.comnih.gov Cryo-EM allows for the determination of high-resolution structures of protein-ligand complexes without the need for crystallization, which can be a major bottleneck for traditional X-ray crystallography. nih.govucl.ac.uk This technology could be used to visualize precisely how a piperidine compound binds to its target protein, revealing key interactions that can be optimized to improve affinity and selectivity. acs.org

| Technique | Information Gained | Application to Piperidine Compound Analysis |

| Advanced NMR | Conformational dynamics, rotamer populations, and through-space atomic interactions in solution. ipb.pt | Determining the preferred 3D shape of this compound, which dictates its biological activity. ias.ac.inresearchgate.net |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of the compound bound to its biological target (e.g., a receptor or enzyme). creative-biostructure.comnih.gov | Visualizing the binding mode to guide structure-based drug design and optimization. acs.org |

| X-Ray Crystallography | Precise atomic coordinates of the compound in its solid state or when bound to a crystallizable protein. | Defining the exact stereochemistry and intermolecular interactions of piperidine derivatives. |

Interdisciplinary Research at the Interface of Chemistry, Biology, and Computational Science

The future of drug discovery lies in the seamless integration of multiple scientific disciplines. The journey of a compound like this compound from a chemical curiosity to a potential therapeutic will require a collaborative, interdisciplinary approach. researchgate.net

This process begins with computational chemistry, where AI and molecular modeling are used to design and prioritize new molecules. nih.govmdpi.com Promising candidates are then synthesized by medicinal chemists. These new compounds subsequently undergo rigorous biological testing, first in vitro and then potentially in more complex cellular models. nih.gov

Systems biology offers a holistic view by analyzing how a compound affects entire networks of genes, proteins, and metabolites, rather than just a single target. nih.govfrontiersin.orgmdpi.com By integrating large-scale 'omics' data (genomics, proteomics, metabolomics), researchers can gain a deeper understanding of a drug's mechanism of action and potential off-target effects. nih.gov This integrated workflow, where computational predictions are continually refined based on experimental feedback, creates a powerful cycle of design, synthesis, testing, and analysis that is far more efficient than traditional, linear approaches to drug discovery. researchgate.netmdpi.com

Q & A

Q. What are the established synthetic routes for Cyclopropyl-methyl-piperidin-2-ylmethyl-amine, and what are their key optimization parameters?

Answer: Synthesis typically involves multi-step reactions, starting with cyclopropane ring formation via [2+1] cycloaddition or alkylation strategies. Key parameters include:

- Reaction Conditions: Use of catalysts like palladium for cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the piperidinylmethyl group .

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) for improved solubility of intermediates .

- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound, followed by recrystallization for high purity (>98%) .

Q. How is the structural characterization of this compound typically performed using spectroscopic and crystallographic methods?

Answer:

- X-ray Crystallography: Utilize SHELX programs (e.g., SHELXL) for refinement of crystal structures. Key metrics include R-factor optimization (<0.05) and hydrogen bonding network analysis .

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm stereochemistry and cyclopropane ring integrity. For example, cyclopropyl protons appear as distinct multiplets (δ 0.5–1.5 ppm) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- GHS Compliance: Classify under Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Storage: Keep in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in receptor binding studies?

Answer:

- Experimental Framework: Apply the PICO (Population, Intervention, Comparison, Outcome) model. For example:

- Intervention: Test compound affinity for serotonin or dopamine receptors via competitive binding assays .

- Controls: Use known agonists/antagonists (e.g., ketanserin for 5-HT₂A receptors) to establish baseline activity .

- Conformational Analysis: Investigate the cyclopropyl group’s role in restricting molecular flexibility, which may enhance receptor selectivity .

Q. What strategies are effective in resolving contradictions in physicochemical data (e.g., solubility vs. stability) for this compound?

Answer:

- Iterative Analysis: Cross-validate data using orthogonal methods (e.g., HPLC purity vs. NMR integration) .

- Solubility Optimization: Test co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride salts) to balance solubility and stability .

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) to identify degradation pathways .

Q. What computational approaches are suitable for predicting the conformational dynamics of this compound in different solvent systems?

Answer:

- Molecular Dynamics (MD) Simulations: Use AMBER or GROMACS to model solvent interactions (e.g., water vs. DMSO) and assess cyclopropane ring strain .

- Density Functional Theory (DFT): Calculate energy barriers for rotational isomerism of the piperidine-methyl group .

- Solvent Accessibility: Employ COSMO-RS to predict partition coefficients (logP) and solvation effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.